molecular formula C22H26FN5O3 B2979338 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one CAS No. 2034431-51-9

1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one

Cat. No.: B2979338
CAS No.: 2034431-51-9
M. Wt: 427.48
InChI Key: IARADBOWWCPPKH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring an imidazolidin-2-one core substituted with a 2-fluorophenyl group and a piperidine-linked 2,6-dimethylpyrimidin-4-yl ether moiety. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the pyrimidine ring could facilitate hydrogen bonding or π-π interactions in biological systems . Structural characterization of such compounds often employs crystallographic tools like SHELX programs (), which are widely used for small-molecule refinement .

Properties

IUPAC Name

1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O3/c1-15-12-20(25-16(2)24-15)31-17-6-5-9-26(13-17)21(29)14-27-10-11-28(22(27)30)19-8-4-3-7-18(19)23/h3-4,7-8,12,17H,5-6,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARADBOWWCPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyrimidine Intermediate:

    • Starting with 2,6-dimethylpyrimidine, the compound is reacted with an appropriate halogenating agent to introduce a leaving group.
    • This intermediate is then reacted with a nucleophile to form the pyrimidine ether.
  • Synthesis of the Piperidine Intermediate:

    • The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihalide.
    • The pyrimidine ether is then coupled with the piperidine intermediate under basic conditions to form the piperidine-pyrimidine compound.
  • Formation of the Imidazolidinone Core:

    • The imidazolidinone core is synthesized by reacting an appropriate diamine with a carbonyl compound.
    • The piperidine-pyrimidine compound is then coupled with the imidazolidinone intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine rings, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or substituted derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Potential applications in the development of new materials or as a catalyst in industrial processes.
  • Investigated for its stability and reactivity under various industrial conditions.

Mechanism of Action

The mechanism of action of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication.

Comparison with Similar Compounds

Structural and Conformational Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine and imidazolidinone rings are conformationally flexible. Cremer and Pople’s puckering coordinates () provide a framework to analyze ring nonplanarity, which influences binding affinity and solubility. For instance:

  • Piperidine Ring : Puckering amplitude (q) and phase angle (φ) determine its chair, boat, or twist-boat conformations. Substituents like the pyrimidinyl ether likely enforce specific puckering modes, altering steric interactions compared to unsubstituted analogs.
  • Imidazolidin-2-one Core: The fluorophenyl group at position 3 introduces steric bulk and electronic effects distinct from non-fluorinated derivatives (e.g., 3-phenylimidazolidin-2-one).

Comparison Table: Structural Analogs

Compound Name Core Structure Substituents Key Differences Potential Impact
Target Compound Imidazolidin-2-one 2-fluorophenyl, pyrimidinyl ether High lipophilicity, rigid pyrimidine Enhanced target binding, reduced solubility
3-Phenylimidazolidin-2-one Imidazolidin-2-one Phenyl Lower metabolic stability Shorter half-life in vivo
1-(Piperidin-1-yl)ethylimidazolidinone Imidazolidin-2-one Piperidine Flexible piperidine, no pyrimidine Broader conformational sampling

Pharmacological and Physicochemical Comparisons

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Fluorine Substitution: The 2-fluorophenyl group likely enhances membrane permeability compared to non-fluorinated phenyl analogs, as seen in CNS-targeting drugs like fluoxetine .
  • Pyrimidinyl Ether : Similar to kinase inhibitors (e.g., imatinib), this group may confer selectivity for ATP-binding pockets, though the absence of a nitrogen-rich scaffold could limit potency.

Biological Activity

The compound 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3O3C_{20}H_{24}FN_3O_3, with a molecular weight of approximately 373.42 g/mol. The structure incorporates several functional groups, including:

  • Pyrimidine moiety
  • Piperidine ring
  • Imidazolidinone structure
  • Fluorophenyl substituent

These features contribute to the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often display various biological activities, including:

  • Antimicrobial Activity : Compounds derived from pyrimidine and piperidine structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
  • Anticancer Properties : The presence of the imidazolidinone moiety suggests potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, interacting with specific targets involved in disease pathways. This interaction could modulate biochemical pathways critical for disease progression.

The precise mechanism of action for this compound is still under investigation; however, several hypotheses can be drawn based on related compounds:

  • Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit pathways involved in inflammation and cancer progression, suggesting this compound might exhibit analogous effects .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
1-(3-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-4-fluorophenylbutane-1,4-dioneAnticancerExhibited significant cytotoxicity against HT29 cell line
N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yloxy)piperidin-1-carboxamide)AntimicrobialShowed moderate antimicrobial activity against various strains
5-FluorouracilAnticancerEstablished as an effective chemotherapeutic agent

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